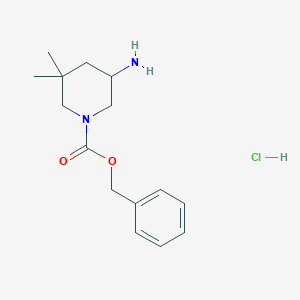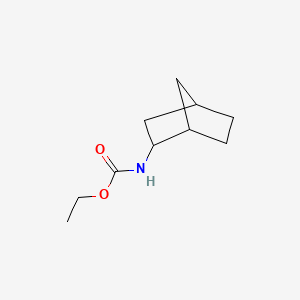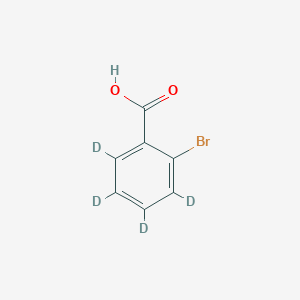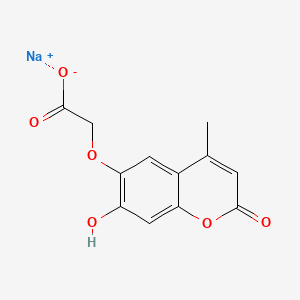![molecular formula C7H11F3O B15126956 rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans](/img/structure/B15126956.png)
rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans is a chemical compound with the molecular formula C7H11F3O and a molecular weight of 168.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a methanol group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopentyl ring, which is then functionalized with a trifluoromethyl group.
Reaction Conditions: The reaction conditions often involve the use of strong bases and nucleophiles to introduce the trifluoromethyl group. The reaction is carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide and potassium tert-butoxide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique structure may offer advantages in drug design and development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans can be compared with other similar compounds:
Properties
Molecular Formula |
C7H11F3O |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
[2-(trifluoromethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6-3-1-2-5(6)4-11/h5-6,11H,1-4H2 |
InChI Key |
HRAPXOYQCITXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Butan-2-yl-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B15126899.png)
![(4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione](/img/structure/B15126901.png)

![2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15126910.png)
![methyl 4,5-dimethoxy-2-(12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl)benzoate](/img/structure/B15126911.png)
![[1-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15126918.png)
![dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride](/img/structure/B15126920.png)
![6-Oxo-5-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-4-olate](/img/structure/B15126922.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15126924.png)
![(2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B15126938.png)

